REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH2:9][CH2:10][CH2:11][C:12](=[O:13])[OH:14])[cH:7][cH:8]1.[O:15]=[C:16]1[N:17]([Br:22])[C:18](=[O:19])[CH2:20][CH2:21]1>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH2:9][CH2:10][CH2:11][C:12](=[O:13])[OH:14])[cH:7][c:8]1[Br:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CCCC(=O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Type
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product
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Smiles
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COc1ccc(CCCC(=O)O)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |